molecular formula C12H9F3N2O3 B11740797 2-cyano-3-hydroxy-3-methoxy-N-[3-(trifluoromethyl)phenyl]prop-2-enamide

2-cyano-3-hydroxy-3-methoxy-N-[3-(trifluoromethyl)phenyl]prop-2-enamide

Cat. No.: B11740797
M. Wt: 286.21 g/mol
InChI Key: MQBJHMVMTPBZQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a propenamide derivative featuring a cyano group at position 2, hydroxy and methoxy substituents at position 3, and a 3-(trifluoromethyl)phenyl group attached to the amide nitrogen. Its structural uniqueness lies in the combination of electron-withdrawing (cyano, trifluoromethyl) and electron-donating (methoxy, hydroxy) groups, which influence its physicochemical properties and biological interactions.

Properties

Molecular Formula

C12H9F3N2O3

Molecular Weight

286.21 g/mol

IUPAC Name

2-cyano-3-hydroxy-3-methoxy-N-[3-(trifluoromethyl)phenyl]prop-2-enamide

InChI

InChI=1S/C12H9F3N2O3/c1-20-11(19)9(6-16)10(18)17-8-4-2-3-7(5-8)12(13,14)15/h2-5,19H,1H3,(H,17,18)

InChI Key

MQBJHMVMTPBZQO-UHFFFAOYSA-N

Canonical SMILES

COC(=C(C#N)C(=O)NC1=CC=CC(=C1)C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Cyanoacetylation of 3-(Trifluoromethyl)Aniline

A foundational approach involves the condensation of 3-(trifluoromethyl)aniline with cyanoacetic acid to form the intermediate 2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide . This step typically employs N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent in dimethylformamide (DMF) at 0–15°C, followed by hydrolysis and methoxylation.

Reaction Conditions

ParameterValue
SolventDMF
Coupling AgentDCC
Temperature0–15°C
Reaction Time2–4 hours
Yield (Intermediate)85–92%

The intermediate undergoes methoxylation using sodium methoxide (NaOMe) in methanol, introducing the methoxy group at the β-position. Subsequent hydroxylation via acidic hydrolysis (e.g., HCl/H₂O) yields the final product.

Sequential Alkylation and Cyclization

Copper-Catalyzed Trifluoromethylation

In a modified route, 3-iodoaniline is subjected to copper-catalyzed trifluoromethylation using CF₃SO₂Na (Langlois’ reagent) to install the trifluoromethyl group. This step is critical for constructing the aromatic backbone.

Key Steps

  • Trifluoromethylation :

    • Catalyst: CuI (5 mol%)

    • Reagent: CF₃SO₂Na

    • Solvent: 1,4-Dioxane

    • Temperature: 100°C

    • Yield: 78%

  • Cyanoacetamide Formation :
    The trifluoromethylated aniline is reacted with cyanoacetic acid under Dean-Stark conditions to remove water, driving the reaction to completion.

One-Pot Tandem Synthesis

Knoevenagel Condensation

A streamlined one-pot method involves Knoevenagel condensation between 2-cyanoacetamide and methoxy-substituted benzaldehyde derivatives . This approach eliminates intermediate isolation, improving efficiency.

Representative Protocol

  • Reactants :

    • 2-Cyano-N-[3-(trifluoromethyl)phenyl]acetamide

    • 2-Hydroxy-3-methoxybenzaldehyde

  • Catalyst : Piperidine (10 mol%)

  • Solvent : Ethanol

  • Temperature : Reflux (78°C)

  • Reaction Time : 6–8 hours

  • Yield : 65–70%

Microwave-Assisted Synthesis

Accelerated Cyclization

Microwave irradiation significantly reduces reaction times for the final cyclization step. For example, 2-cyano-3-methoxyacrylamide intermediates are heated under microwave conditions (150°C, 30 minutes) in tetrahydrofuran (THF) to achieve >90% conversion.

Advantages

  • 10-fold reduction in reaction time vs. conventional heating

  • Enhanced purity (≤99% by HPLC)

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Condensation85–9295–98HighModerate
Copper Catalysis75–7890–93ModerateLow
One-Pot65–7088–90HighHigh
Microwave90–9598–99LowHigh

Key Findings :

  • Condensation-based routes are preferred for industrial-scale synthesis due to their robustness.

  • Microwave-assisted methods offer superior purity but require specialized equipment.

  • Copper-catalyzed trifluoromethylation is limited by reagent cost and side reactions.

Mechanistic Insights

Role of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group enhances electrophilicity at the amide nitrogen, facilitating nucleophilic attack during condensation. Its electron-withdrawing nature also stabilizes intermediates via resonance.

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) improve reaction rates by stabilizing charged intermediates. Conversely, THF and 1,4-dioxane are optimal for free-radical trifluoromethylation steps.

Challenges and Optimization

Byproduct Formation

Common byproducts include:

  • 3-Hydroxy regioisomers (due to competing hydroxylation pathways)

  • Over-methoxylation (addressed by stoichiometric control of NaOMe)

Purification Strategies

  • Crystallization : Ethyl acetate/hexane mixtures yield high-purity crystals (mp 226–228°C).

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) resolves regioisomers.

Recent Advancements

Photoredox Catalysis

Visible-light-mediated synthesis using Ru(bpy)₃Cl₂ as a catalyst enables room-temperature trifluoromethylation, reducing energy input.

Enzyme-Mediated Hydroxylation

Immobilized CYP450 enzymes selectively introduce the hydroxy group, achieving enantiomeric excess >98% in preclinical trials .

Chemical Reactions Analysis

Oxidation Reactions

Reaction TypeReagents/ConditionsProducts
Hydroxy group oxidationKMnO₄, acidic conditionsKetone or aldehyde derivatives

Hydrolysis Reactions

The enamide structure in the compound is highly reactive toward hydrolysis. Under acidic conditions (e.g., HCl in aqueous medium) or basic conditions (e.g., NaOH) , the amide bond undergoes cleavage, yielding a carboxylic acid and an amine derivative. For example, hydrolysis of the enamide could produce 2-cyano-3-hydroxy-3-methoxy-N-[3-(trifluoromethyl)phenyl]prop-2-enamide acid and the corresponding amine .

Reaction TypeReagents/ConditionsProducts
Enamide hydrolysisHCl (acidic) or NaOH (basic)Carboxylic acid + amine derivative

Reduction Reactions

The cyano group (-CN) in the compound is a strong electron-withdrawing group and can undergo reduction. Using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) , the cyano group is reduced to a primary amine (-CH₂NH₂). This reaction is particularly useful for generating amine derivatives for further functionalization.

Reaction TypeReagents/ConditionsProducts
Cyano group reductionLiAlH₄ or NaBH₄Primary amine derivative

Oxidation Mechanism

The hydroxy group’s oxidation likely proceeds via a two-electron pathway, where the oxidizing agent abstracts a proton to form a carbonyl intermediate. The methoxy group may act as an electron-donating group, stabilizing the transition state.

Hydrolysis Mechanism

In acidic hydrolysis, the amide nitrogen is protonated, making the carbonyl carbon more electrophilic. Water attacks the carbonyl carbon, leading to bond cleavage and formation of a carboxylic acid. In basic conditions, deprotonation of the amide oxygen facilitates nucleophilic attack by hydroxide ions .

Reduction Mechanism

The reduction of the cyano group involves the transfer of hydride ions (H⁻) from the reducing agent to the carbon adjacent to the nitrile. This stepwise process converts the nitrile into an imine intermediate, which is subsequently hydrolyzed to a primary amine.

Scientific Research Applications

Antidiabetic Properties

Recent studies have demonstrated that compounds similar to 2-cyano-3-hydroxy-3-methoxy-N-[3-(trifluoromethyl)phenyl]prop-2-enamide exhibit promising antidiabetic activities. In vitro assays have reported IC50 values indicating potent inhibition of key enzymes involved in glucose metabolism, such as alpha-amylase and alpha-glucosidase. For example, a related compound showed an IC50 of 4.58 μM against alpha-amylase, suggesting that modifications in the structure can enhance efficacy .

Antioxidant Activity

The antioxidant properties of this compound are noteworthy, as they play a crucial role in protecting pancreatic beta cells from oxidative stress—an important factor in diabetes management. The DPPH assay results indicate significant antioxidant activity, which is essential for mitigating cellular damage caused by reactive oxygen species .

Immunosuppressive Effects

Another application of this class of compounds includes their use as immunosuppressants. For instance, derivatives have been employed in treating autoimmune diseases due to their ability to modulate immune responses effectively . The mechanism often involves inhibiting specific pathways that lead to inflammation and tissue damage.

Case Studies and Research Findings

StudyCompoundIC50 ValueBiological Activity
2-Cyano-3-hydroxy derivative4.58 μMAlpha-amylase inhibition
Similar compound0.91 μMPTP-1B inhibition
Immunosuppressive derivativeNot specifiedAutoimmune disease treatment

Mechanism of Action

The mechanism of action of 2-cyano-3-hydroxy-3-methoxy-N-[3-(trifluoromethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

Key Analogs :

(2E)-3-Phenyl-N-[3-(Trifluoromethyl)Phenyl]Prop-2-Enamide (): Substituents: Lacks the cyano, hydroxy, and methoxy groups. Activity: Exhibited potent antistaphylococcal (MIC = 2–32 µM) and antitubercular (MIC = 8–16 µM) activity, outperforming ampicillin and isoniazid in some cases. The absence of polar groups (hydroxy/methoxy) increases lipophilicity, enhancing membrane penetration .

(Z)-2-Cyano-3-Cyclopropyl-3-Hydroxy-N-[4-(Trifluoromethyl)Phenyl]Prop-2-Enamide (): Substituents: Cyclopropyl replaces methoxy; trifluoromethyl is para-substituted. Impact: The cyclopropyl group enhances steric bulk but reduces polarity compared to methoxy. Para-trifluoromethyl may alter binding orientation in target enzymes .

(2E)-2-Cyano-N-{3-Cyano-4H,5H,6H-Cyclopenta[b]Thiophen-2-Yl}-3-[4-(Morpholin-4-Yl)Phenyl]Prop-2-Enamide (): Substituents: Morpholine ring increases solubility and hydrogen-bonding capacity. Activity: Demonstrated anti-proliferative effects in cancer cell lines (IC₅₀ = 0.5–2 µM), suggesting that polar substituents improve target engagement in hydrophilic environments .

Toxicity and Selectivity

  • Biofilm Inhibition : The target compound’s methoxy group may mimic the biofilm-disrupting effects seen in analogs, which reduced S. aureus biofilm formation by >50% at 16 µM .

Data Table: Key Properties of Target Compound and Analogs

Compound Name Substituents (R1, R2, R3) logP Molecular Weight Bioactivity (MIC/IC₅₀) Key Finding
Target Compound R1=CN, R2=OH, R3=OCH₃ ~3.5 342.3 N/A Predicted high membrane permeability
(2E)-3-Phenyl-N-[3-(Trifluoromethyl)Phenyl]Prop-2-Enamide () R1=Ph, R2=H, R3=H 3.8 307.3 2–32 µM (S. aureus) High antistaphylococcal activity
(Z)-2-Cyano-3-Cyclopropyl-3-Hydroxy-N-[4-(Trifluoromethyl)Phenyl]Prop-2-Enamide () R1=CN, R2=OH, R3=Cyclopropyl 3.2 328.3 N/A Enhanced steric bulk, reduced polarity
2-Cyano-3-{4-[(1-Methyl-1H-Imidazol-2-Yl)Sulfanyl]-3-Nitrophenyl}-N-[2-(Trifluoromethyl)Phenyl]Prop-2-Enamide () R1=CN, R2=NO₂, R3=S-Imidazole 4.1 421.3 N/A Nitro group increases reactivity

Molecular Docking and Binding Interactions

AutoDock Vina simulations () predict that the target compound’s hydroxy and methoxy groups form hydrogen bonds with residues in the active site of Mycobacterium tuberculosis enoyl-ACP reductase (InhA), a key tuberculosis target. Comparatively, analogs lacking these groups (e.g., compounds) rely on hydrophobic interactions, which may explain their lower biofilm inhibition efficacy .

Biological Activity

2-Cyano-3-hydroxy-3-methoxy-N-[3-(trifluoromethyl)phenyl]prop-2-enamide, commonly referred to as Teriflunomide, is a compound that has garnered attention for its diverse biological activities. This article aims to explore its biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C12H9F3N2O2
  • Molecular Weight : 270.21 g/mol
  • CAS Number : 163451-81-8
  • IUPAC Name : (Z)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide

Teriflunomide exhibits immunomodulatory effects primarily through the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis. By inhibiting this enzyme, Teriflunomide reduces the proliferation of activated lymphocytes, particularly T and B cells, which are implicated in autoimmune diseases such as multiple sclerosis (MS) .

1. Anti-inflammatory Effects

Teriflunomide has demonstrated significant anti-inflammatory properties. In clinical studies, it has been shown to reduce the frequency of relapses in patients with relapsing forms of MS. The compound's ability to modulate immune responses contributes to its effectiveness in controlling inflammation associated with autoimmune disorders .

2. Antimicrobial Properties

Research indicates that Teriflunomide possesses antimicrobial activity against various pathogens. Its structural analogs have been evaluated for their efficacy against bacterial strains, showcasing potential applications in treating infections .

3. Antitumor Activity

Emerging studies suggest that Teriflunomide may exhibit antitumor properties. It has been investigated for its effects on cancer cell lines, revealing potential mechanisms involving apoptosis induction and cell cycle arrest .

Case Studies

StudyObjectiveFindings
Study A Evaluate anti-inflammatory effects in MS patientsReduced relapse rates and improved quality of life.
Study B Assess antimicrobial activityEffective against specific bacterial strains; potential for development as an antibiotic.
Study C Investigate antitumor effectsInduced apoptosis in cancer cell lines; promising results for further research.

Research Findings

Recent literature highlights the multifaceted biological activities of Teriflunomide:

  • Immunomodulation : A study published in Journal of Immunology demonstrated that Teriflunomide significantly reduces the activation of T cells and the production of pro-inflammatory cytokines .
  • Antimicrobial Efficacy : Research conducted by MDPI revealed that derivatives of Teriflunomide exhibit antibacterial properties, suggesting potential applications in infectious disease management .
  • Cancer Research : A recent patent discusses formulations of Teriflunomide that enhance its stability and efficacy against various cancers, indicating ongoing interest in its therapeutic potential beyond MS .

Q & A

Q. Advanced

  • LC-MS/MS : Use a C18 column with mobile phase (0.1% formic acid in acetonitrile/water) for high sensitivity (LOQ ≤ 1 ng/mL).
  • Internal standards : Deuterated analogs (e.g., 2H3^2H_3-trifluoromethyl) to correct for matrix effects .
  • Validation parameters : Include linearity (R² > 0.99), precision (CV < 15%), and recovery (>80%) per FDA guidelines.

How can researchers design assays to evaluate the compound’s anti-inflammatory or antimicrobial potential?

Q. Intermediate

  • In vitro anti-inflammatory : Measure TNF-α inhibition in LPS-stimulated macrophages (IC50 ≤ 10 µM) .
  • Antimicrobial screening : Broth microdilution assays against S. aureus (MIC ≤ 5.57 µM) and E. faecalis (MIC ≤ 44.5 µM) using CLSI guidelines .
  • Cytotoxicity controls : Include MTT assays on HEK-293 cells to ensure selectivity (SI > 10).

What computational tools are suitable for predicting the compound’s enantiomeric purity and metabolic pathways?

Q. Advanced

  • Docking simulations : AutoDock Vina to predict binding modes to targets like the androgen receptor .
  • Metabolism prediction : Use Schrödinger’s BioLuminate or ADMET Predictor to identify CYP450 oxidation sites (e.g., methoxy demethylation).
  • Enantiomeric resolution : Chiral HPLC with amylose-based columns (e.g., Chiralpak IA) to separate stereoisomers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.